Cullin-7 is a member of the cullin family of proteins, which play a crucial role in cellular processes by forming part of the ubiquitin-proteasome system. Specifically, Cullin-7 is involved in mediating the ubiquitination and subsequent degradation of target proteins, impacting various biological functions including cell cycle regulation, apoptosis, and development. This protein is particularly notable for its association with the 3M complex and the Cullin-7-RING (FBXW8) complex, which are essential for the ubiquitin-mediated proteolysis pathway .
Cullin-7 is encoded by the CUL7 gene located on human chromosome 6. It is classified as an E3 ubiquitin ligase, a type of enzyme that facilitates the transfer of ubiquitin to substrate proteins, marking them for degradation by the proteasome . The protein is expressed in various tissues and has been implicated in developmental processes as well as in the pathogenesis of certain cancers due to its regulatory functions.
Cullin-7 can be synthesized using several methods, primarily through recombinant DNA technology. This involves cloning the CUL7 gene into an expression vector, followed by transformation into host cells such as bacteria or yeast. The expressed protein can then be purified using affinity chromatography techniques.
Cullin-7 has a characteristic cullin domain that facilitates its interaction with other proteins in the ubiquitination pathway. The structure includes multiple domains that are essential for its function as an E3 ligase.
The three-dimensional structure of Cullin-7 can be analyzed using X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its binding sites and interaction mechanisms with ubiquitin and other ligase components .
Cullin-7 catalyzes the transfer of ubiquitin molecules to lysine residues on substrate proteins, facilitating their recognition and degradation by the proteasome. This reaction typically involves:
The efficiency and specificity of these reactions can be influenced by various factors including substrate availability, post-translational modifications of Cullin-7 itself, and the presence of regulatory proteins that modulate its activity .
Cullin-7 functions primarily through its role in promoting ubiquitination. The mechanism involves:
Cullin-7 is a large protein with a molecular weight typically around 100 kDa. It exhibits solubility in aqueous solutions under physiological conditions.
The chemical properties include:
Relevant analyses such as circular dichroism spectroscopy can provide insights into its secondary structure and stability under various conditions .
Cullin-7 has significant implications in scientific research, particularly in:
CUL7 is encoded on human chromosome 6p21.1, spanning 16.2 kb and comprising 27 exons that generate multiple alternatively spliced isoforms [2] [3]. Unlike smaller cullins (e.g., CUL1–5), CUL7 features a unique genomic architecture with an extended N-terminal region harboring functionally critical domains:
Phylogenetic analyses reveal CUL7’s exclusivity to chordates (vertebrates and closely related invertebrates), contrasting with the broad conservation of CUL1–5 across metazoans, plants, and fungi [1] [5]. The CUL7 gene likely arose from the ancestral Culα gene through duplication and divergence early in vertebrate evolution [5]. Its paralog, PARC (p53-associated parkin-like cytoplasmic protein), resides 260 kb downstream on chromosome 6 and shares domain structure, suggesting a gene duplication event [5].
Table 1: Genomic and Phylogenetic Conservation of CUL7
Species | Genomic Locus | Introns | CUL7 Present? | Notes |
---|---|---|---|---|
Homo sapiens | 6p21.1 | 25 | Yes | DOC and CPH domains |
Mus musculus | 17 C | 25 | Yes | Essential for embryonic viability |
Danio rerio | 9q12 | 24 | Yes | Two splice variants |
Drosophila | N/A | N/A | No | Max cullins: CUL1–5 |
C. elegans | N/A | N/A | No | Max cullins: cul-1 to cul-6 |
S. cerevisiae | N/A | N/A | No | Cullins: CDC53, CUL3, RTT101 |
CUL7 acts as a scaffold for two biochemically distinct CRL complexes with divergent substrates and functions:
Biological Role: Regulates embryonic development; Cul7−/− mice exhibit embryonic lethality due to vascular defects [2] [6].
CRL7SMU1 Complex:
Functional Impact: H2Bub1 promotes SMC1a gene expression, ensuring sister chromatid cohesion during mitosis [4].
3M Complex:
Table 2: CUL7-Dependent E3 Ligase Complexes and Functions
Complex | Core Components | Key Substrates | Biological Function |
---|---|---|---|
CRL7FBXW8 | CUL7–RBX1–SKP1–FBXW8 | IRS-1, p53? | Embryonic development, Golgi integrity |
CRL7SMU1 | CUL7–DDB1–SMU1–RNF40 | Histone H2B | SMC1a expression, chromatid cohesion |
3M Complex | CUL7–OBSL1–CCDC8 | PHLDB2 | Cell migration, growth signaling |
CUL7 exemplifies adaptive innovation in ubiquitin machinery:
The rapid evolution of CUL7’s N-terminal region contrasts with the conserved cullin-RING core, highlighting its specialization for vertebrate developmental complexity.
Concluding Perspectives
Cullin-7 stands apart within the cullin family through its restricted phylogenetic distribution, elaborate domain architecture, and atypical E3 ligase mechanisms. Its role in CRL7 complexes bridges ubiquitin-dependent proteolysis with chromatin regulation (via H2B ubiquitylation) and developmental signaling (via 3M complex assembly). Future studies should resolve structural details of CUL7-mediated substrate recognition and explore whether its partnership with CUL1 represents a broader paradigm for CRL trans-activation. Given its links to 3M syndrome and oncogenesis, CUL7 remains a compelling target for elucidating the crosstalk between developmental disorders and ubiquitin signaling.
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7